1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Description
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-7-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-10(16)9-7-13-15-6-5-14(11(9)15)8-3-1-2-4-8/h5-8H,1-4H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUPHEUOSHEPKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=C(C=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds interact with various targets in the cell, influencing cellular processes.
Mode of Action
It is suggested that the compound may interact with its targets through a donor-acceptor (D-A) interaction. This interaction presumably happens between the malononitrile group, which is widely considered one of the strongest natural electron-withdrawing groups in organic chemistry, and the proaromatic electron-donor 2-methylene-2,3-dihydro-1H-imidazole.
Biochemical Pathways
The compound appears to affect several biochemical pathways. For instance, it has been reported to induce ERK phosphorylation as an early survival response to treatment. This is followed by the increase of the percentage of the Bcl-xl bright and pAkt bright cells. Following the induction of Vav1 and the AP-1 complex, a driver of cellular differentiation, FOS, JUN, JUNB, and JUND were elevated on a concentration and time-dependent manner.
Result of Action
The compound has been reported to induce differentiation-coupled apoptosis of immature myeloid cells such as HL-60 and human patient-derived Acute Myeloid Leukemia (AML) cells. The viability of HL-60 cells was hampered shown by the depolarization of mitochondria, activation of caspase-3, cleavage of Z-DEVD-aLUC, appearance of the sub-G1 population, and the leakage of the lactate-dehydrogenase into the supernatant.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide. For instance, the compound was found to be effective in generating Reactive Oxygen Species (ROS) and the loss of Glutathione (GSH) after 24 hours to the 75% or 50% of the untreated cells with 40 nM and 200 nM treatment, respectively.
Biochemical Analysis
Biochemical Properties
1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide plays a crucial role in biochemical reactions, particularly in the induction of apoptosis in human leukemia cells. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to generate reactive oxygen species (ROS) and cause the loss of glutathione (GSH) in treated cells. These interactions are essential for its cytotoxic activity against leukemia cells.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It induces apoptosis in leukemia cell lines such as HL-60, MOLT-4, and MV-4-11. The compound influences cell function by altering gene expression and cellular metabolism. For example, it affects the expression of genes involved in apoptosis and cell survival, leading to the activation of caspase-3 and the cleavage of Z-DEVD-aLUC.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. It generates ROS and depletes GSH levels, leading to oxidative stress and apoptosis. The compound also alters the expression of genes involved in cell survival and apoptosis, such as Bcl-xl and pAkt. These changes contribute to its cytotoxic effects on leukemia cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable and retains its activity over extended periods. Studies have shown that it can induce apoptosis in leukemia cells within 24 hours of treatment. Long-term effects include sustained oxidative stress and continued depletion of GSH levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it effectively induces apoptosis in leukemia cells without significant toxicity to normal cells. At higher doses, it can cause adverse effects such as necrosis and toxicity to non-cancerous cells. These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that generate ROS and deplete GSH levels. It interacts with enzymes and cofactors that regulate oxidative stress and apoptosis. The compound’s effects on metabolic flux and metabolite levels are crucial for its cytotoxic activity against leukemia cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s distribution is essential for its therapeutic effects and cytotoxic activity against leukemia cells.
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its activity and function. Targeting signals and post-translational modifications direct the compound to organelles involved in apoptosis and oxidative stress. Its subcellular localization is critical for its cytotoxic effects and therapeutic potential.
Biological Activity
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and immunology. This compound belongs to the imidazo[1,2-b]pyrazole class, which is known for various pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (1-cyclopentylimidazo[1,2-b]pyrazol-7-yl)methanamine
- CAS Number : 2098147-87-4
- Molecular Formula : C11H16N4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow it to modulate various biological pathways, including signal transduction and metabolic regulation.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer effects. For instance:
- Differentiation-Induced Apoptosis : Research indicates that this compound can induce differentiation-coupled apoptosis in immature myeloid cells, such as HL-60 cells. This effect is associated with the activation of caspase pathways and mitochondrial depolarization, leading to cell death in a dose-dependent manner. In one study, treatment with this compound resulted in a substantial increase in active caspase-3 positive cells, indicating its potential as an anticancer agent .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent:
- Cytokine Suppression : It has demonstrated the ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies revealed that derivatives of imidazo[1,2-b]pyrazole compounds could inhibit these cytokines effectively, suggesting a dual-action strategy for treating inflammatory conditions .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have highlighted modifications that enhance the biological activity of imidazo[1,2-b]pyrazole derivatives. For example:
| Compound | Modification | IC50 (μM) | Activity |
|---|---|---|---|
| DU325 | Original | 0.200 | Induces apoptosis in HL-60 cells |
| Compound 8 | COX-2 Inhibitor | 0.013 | Inhibits TNF-α and IL-6 production |
| Compound 13 | COX-2 Inhibitor | 0.044 | Inhibits TNF-α and IL-6 production |
These findings suggest that chemical modifications can lead to enhanced efficacy against cancer and inflammation.
Study on HL-60 Cells
In a detailed investigation involving HL-60 cells, treatment with this compound resulted in:
- Increased expression of differentiation markers.
- Enhanced mitochondrial dysfunction leading to apoptosis.
Flow cytometry analysis showed a significant rise in active caspase levels post-treatment .
Study on Myeloid-Derived Suppressor Cells (MDSCs)
Another study focused on the differentiation of MDSCs into mature myeloid cells using this compound. The results indicated:
- Restoration of antitumor T-cell immunity through the maturation of MDSCs.
This highlights the potential therapeutic application of the compound in cancer immunotherapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
The imidazo[1,2-b]pyrazole-7-carboxamide scaffold has been structurally modified to optimize pharmacokinetic and pharmacodynamic properties. Below is a comparative analysis of key analogs:
Structural and Functional Comparisons
Key Observations
Substituent Effects on Potency :
- Bulky groups like tert-butyl (DU325) and cyclopentyl enhance target binding and stability, correlating with robust pro-apoptotic activity in AML cells . In contrast, smaller groups (e.g., methyl) show reduced efficacy, as seen in 1-methyl derivatives .
- Fluorophenyl substituents (e.g., compound 9a) may improve selectivity for kinase targets or modulate solubility but require further validation .
Mechanistic Divergence :
- DU325 and the cyclopentyl analog share activation of the AP-1 complex and mitochondrial apoptosis pathways, suggesting a conserved mechanism among potent derivatives .
- Compounds lacking tertiary alkyl groups (e.g., 1-methyl) fail to induce significant Vav1 or Bcl-xL upregulation, indicating structural specificity for these pathways .
Pharmacokinetic Considerations :
- The cyclopentyl group in the target compound may offer a balance between lipophilicity and metabolic stability compared to DU325’s tert-butyl groups, which could increase hepatotoxicity risk .
- Carboxamide at the 7-position is critical; ester derivatives (e.g., ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate) show reduced cellular uptake and activity .
Table: Comparative Efficacy in HL-60 Cells
Research Findings and Implications
- Patent Landscape: DU325 and its derivatives are protected under WO2019220155, emphasizing their commercial viability . Other analogs (e.g., fluorophenyl derivatives) may require novel synthesis patents .
- Clinical Relevance: The cyclopentyl derivative’s nanomolar efficacy and differentiation-inducing properties position it as a candidate for AML therapy, particularly in relapsed/refractory cases resistant to ATRA-based regimens .
- Unresolved Questions: The role of cyclopentyl vs. tert-butyl groups in off-target effects and the impact of N-linked substituents (e.g., 4-aminophenyl in DU325) on immune modulation warrant further study.
Preparation Methods
General Synthetic Strategy
The synthesis of the imidazo[1,2-b]pyrazole-7-carboxamide derivatives, including 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, typically follows a modular approach:
Step 1: Formation of Cyanoacetamide Intermediates
The reaction begins with a cyano-substituted ketone or related precursor, such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, reacting with various amines including alicyclic amines like cyclopentylamine. This step generates cyanoacetamide intermediates in solvents like toluene or dimethylformamide (DMF) at elevated temperatures (~80°C) over 6–12 hours, yielding 25–97% of intermediates.Step 2: Cyclization to Form the Imidazo[1,2-b]pyrazole Core
The cyanoacetamide intermediates undergo cyclization, often promoted by reagents such as N,N-dimethylformamide dimethyl acetal or N,N-dimethylacetamide dimethyl acetal in toluene at 80°C for about 6 hours. This step closes the heterocyclic ring to form the imidazo[1,2-b]pyrazole scaffold with the desired substitution pattern.Step 3: Introduction of the Carboxamide Group
The carboxamide functionality at the 7-position is introduced either directly via the amine used in the initial step or by further functional group transformations on the cyclized product. The presence of the cyclopentyl substituent at the 1-position is typically introduced via the amine used in the initial condensation step.
Selective Functionalization Techniques
Advanced synthetic methods have been developed to selectively functionalize the 1H-imidazo[1,2-b]pyrazole scaffold, which is crucial for preparing derivatives like this compound:
Br/Mg-Exchange and Regioselective Magnesiation/Zincation
These methods involve halogen-metal exchange reactions using brominated precursors followed by regioselective metalation with TMP-bases (2,2,6,6-tetramethylpiperidyl). The resulting organometallic intermediates are trapped with electrophiles to introduce functional groups selectively on the heterocyclic core.Advantages
This approach allows precise substitution patterns and is useful for introducing diverse functional groups, potentially improving solubility and biological activity. For example, replacing an indole ring with an imidazo[1,2-b]pyrazole scaffold via these methods has shown improved aqueous solubility in drug analogs.
Reaction Conditions and Optimization
Key parameters influencing the synthesis include:
| Reaction Step | Reagents/Conditions | Temperature | Solvent | Yield Range | Notes |
|---|---|---|---|---|---|
| Cyanoacetamide formation | Alicyclic amines (cyclopentylamine), toluene or DMF | 80°C | Toluene or DMF | 25–97% | 6–12 h reaction time |
| Cyclization | N,N-dimethylformamide dimethyl acetal or N,N-dimethylacetamide dimethyl acetal | 80°C | Toluene | 49–98% | 6 h reaction time |
| Selective functionalization | Br/Mg exchange, TMP-bases, electrophilic trapping | Variable | THF or similar | Not specified | Requires regioselective control |
Optimization of reaction temperature, solvent polarity, and catalyst choice (e.g., Pd-based catalysts for cross-coupling in some cases) is critical to maximize yield and purity. Post-synthesis purification typically involves recrystallization or chromatographic techniques to achieve >95% purity.
Chemical Reactions and Transformations
The compound and its intermediates can undergo various transformations:
- Oxidation : Using oxidants like potassium permanganate or chromium trioxide to modify functional groups.
- Reduction : Employing lithium aluminum hydride or sodium borohydride for reduction of carbonyl or nitrile groups.
- Substitution : Electrophilic and nucleophilic substitutions to introduce or modify substituents on the heterocyclic ring.
These transformations enable the fine-tuning of physicochemical properties and biological activity.
Research Findings and Biological Relevance
- A small library of imidazo[1,2-b]pyrazole-7-carboxamide derivatives with cyclopentyl and other substituents has been synthesized to explore anti-inflammatory, anti-cancer, and anti-angiogenic activities.
- Structural modifications such as the introduction of amide groups at different positions on the pyrazole or imidazo-pyrazole scaffold significantly influence biological activity, including inhibition of key signaling pathways like p38MAPK and ERK1/2 phosphorylation.
- The cyclopentyl-substituted derivatives demonstrated promising multitarget activity, including inhibition of reactive oxygen species production and platelet aggregation, relevant to cancer and inflammation pathways.
Summary Table of Key Synthetic Steps
| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile + cyclopentylamine | Toluene or DMF, 80°C, 6–12 h | Cyanoacetamide intermediate | 25–97 | Formation of amide intermediate |
| 2 | Cyanoacetamide intermediate | N,N-dimethylformamide dimethyl acetal, toluene, 80°C, 6 h | Imidazo[1,2-b]pyrazole scaffold | 49–98 | Cyclization step |
| 3 | Imidazo[1,2-b]pyrazole scaffold | Br/Mg exchange, TMP-base, electrophile trapping | Functionalized imidazo[1,2-b]pyrazole | Not specified | Selective substitution |
Q & A
Q. What are the key structural features of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide, and how are they characterized?
The compound’s core structure includes an imidazo[1,2-b]pyrazole fused ring system substituted with a cyclopentyl group at position 1 and a carboxamide at position 7. Characterization typically involves single-crystal X-ray diffraction to confirm bond lengths, dihedral angles (e.g., 16.90° between the imidazo-pyrazole and benzene rings in analogs), and intermolecular interactions (e.g., π–π stacking, hydrogen bonding). Complementary techniques like NMR and mass spectrometry validate purity and functional groups .
Q. What synthetic routes are commonly employed for synthesizing imidazo[1,2-b]pyrazole derivatives like this compound?
A representative method involves cyclocondensation reactions using substituted pyrazoles and carbonyl-containing reagents. For example, ethyl carboxylate analogs are synthesized via multi-step reactions under reflux conditions, followed by crystallization for structural confirmation. Solvent selection (e.g., ethanol/water mixtures) and catalysts (e.g., acidic or basic conditions) influence yield and purity .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve the yield of this compound?
Systematic optimization includes:
- Screening solvents (polar aprotic vs. protic) to enhance solubility and reaction kinetics.
- Adjusting stoichiometric ratios of reactants to minimize side products.
- Employing microwave-assisted synthesis for faster cyclization. Post-synthesis purification via column chromatography or recrystallization improves purity. Yield tracking using HPLC or LC-MS is critical for iterative refinement .
Q. What methodologies are recommended for resolving contradictions in biological activity data across different in vitro models?
Contradictions may arise from variations in cell lines, assay protocols, or compound stability. Mitigation strategies include:
- Standardizing assay conditions (e.g., incubation time, serum concentration).
- Validating compound stability under assay conditions via mass spectrometry.
- Using orthogonal assays (e.g., enzymatic inhibition vs. cell viability) to confirm activity mechanisms. Meta-analyses of dose-response curves and statistical power calculations help identify outliers .
Q. How should researchers design experiments to establish structure-activity relationships (SAR) for imidazo[1,2-b]pyrazole derivatives?
SAR studies require:
- Systematic substitution at key positions (e.g., cyclopentyl group, carboxamide) to assess steric/electronic effects.
- In vitro screening against target proteins (e.g., kinases) using fluorescence polarization or SPR binding assays.
- Computational docking to correlate structural features (e.g., dihedral angles, hydrogen-bonding motifs) with activity. Cross-validation with crystallographic data (e.g., π–π interactions in analogs) strengthens SAR models .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under varying storage conditions?
- HPLC/UPLC : Quantifies impurities and degradation products (e.g., hydrolyzed carboxamide).
- Thermogravimetric Analysis (TGA) : Evaluates thermal stability and hygroscopicity.
- Dynamic Vapor Sorption (DVS) : Measures moisture uptake under controlled humidity.
- Solid-State NMR : Monitors polymorphic transitions during storage. Accelerated stability studies (40°C/75% RH) guide formulation development .
Q. What are the advantages and limitations of using in vitro versus in vivo models to evaluate the compound’s pharmacological effects?
- In vitro : High-throughput screening (e.g., cell-based assays) identifies mechanistic targets but lacks pharmacokinetic (PK) data. Use 3D cell cultures or co-cultures to better mimic tissue complexity.
- In vivo : Rodent models provide PK/toxicity data but require ethical approval and longer timelines. Hybrid approaches (e.g., ex vivo organoids) bridge translational gaps. Always validate target engagement biomarkers across models .
Q. How can molecular docking studies be validated against experimental data for this compound’s target interactions?
- Use high-resolution crystallographic data (e.g., protein-ligand complexes) to refine docking parameters.
- Compare computed binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays.
- Perform alanine scanning mutagenesis to confirm critical binding residues predicted by docking.
- Apply molecular dynamics simulations to assess conformational stability of docked poses .
Methodological Notes
- Data Contradiction Analysis : Employ Bland-Altman plots or Cohen’s kappa to quantify inter-assay variability .
- Experimental Design : Use factorial designs (e.g., 2^k factor screening) to evaluate multiple variables (temperature, pH) simultaneously .
- Crystallography : Refine X-ray data with software like SHELXL, and report R factors (<0.05) to ensure structural reliability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
